1'-allyl-2-(4-chlorophenyl)-4-ethyl-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione
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Overview
Description
5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a tetrahydropyrrolo[3,4-c]pyrrole and an indole moiety, making it a fascinating subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and spiro-annulation reactions. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and IR spectroscopy .
Scientific Research Applications
5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Shares a similar aromatic structure but differs in its pyrazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of the spiro linkage.
4-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline: Features a tetrahydroquinoline ring system.
Uniqueness
What sets 5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione apart is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22ClN3O3 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-ethyl-1//'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione |
InChI |
InChI=1S/C24H22ClN3O3/c1-3-13-27-18-8-6-5-7-16(18)24(23(27)31)20-19(17(4-2)26-24)21(29)28(22(20)30)15-11-9-14(25)10-12-15/h3,5-12,17,19-20,26H,1,4,13H2,2H3 |
InChI Key |
JACYHYKXQAODKK-UHFFFAOYSA-N |
SMILES |
CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
Canonical SMILES |
CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
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